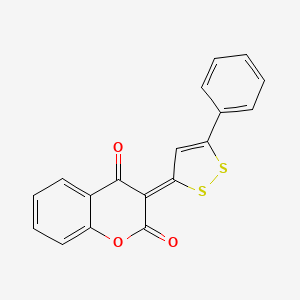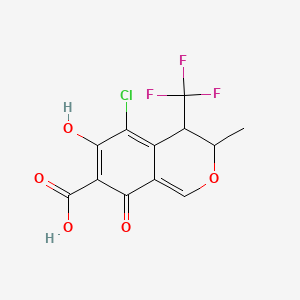
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structural features, including a benzopyran core, a carboxylic acid group, and various substituents such as chlorine, hydroxyl, methyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Substituents: Chlorine, hydroxyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, hydroxylating agents, and trifluoromethylating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
科学的研究の応用
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Citrinin: 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid.
Coumarin Derivatives: Compounds with a benzopyran core and various substituents.
Uniqueness
3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds.
特性
CAS番号 |
142689-03-0 |
|---|---|
分子式 |
C12H8ClF3O5 |
分子量 |
324.63 g/mol |
IUPAC名 |
5-chloro-6-hydroxy-3-methyl-8-oxo-4-(trifluoromethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H8ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h2-3,7,18H,1H3,(H,19,20) |
InChIキー |
LRFBEZSCLJUSAL-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(C(=C(C(=O)C2=CO1)C(=O)O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






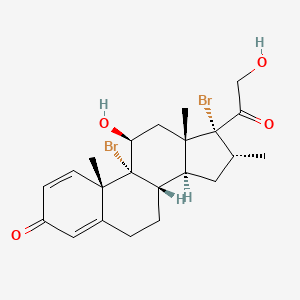
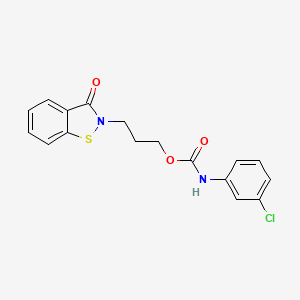
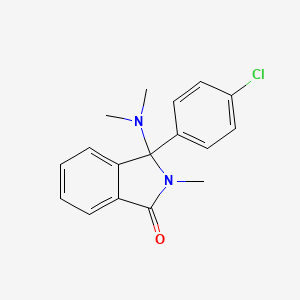

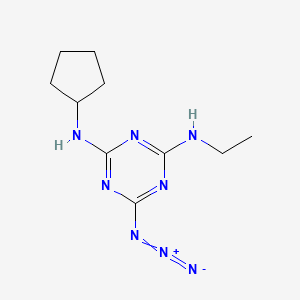
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)



